Ranatuerin-2AVb

antimicrobial peptide sequence alignment physicochemical property comparison

Procuring an unverified ranatuerin-2 analog risks selecting a peptide with orders-of-magnitude lower potency or a divergent target spectrum, as single-residue substitutions can abolish activity entirely. Ranatuerin-2AVb eliminates this risk by providing a sequence-verified, disulfide-bonded Rana box scaffold. - Sequence-verified 28-mer with a single Cys23-Cys28 disulfide bridge and net +2 charge, ideal for benchmarking SPPS oxidative folding protocols. - AlphaFold-validated structure (pLDDT 84.44) supports rational mutagenesis and computational docking campaigns. - Supplied as synthetic lyophilized powder at ≥95% purity with full QC documentation, enabling reproducible SAR and membrane-selectivity profiling.

Molecular Formula
Molecular Weight
Cat. No. B1576043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2AVb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2AVb Procurement Guide


Ranatuerin-2AVb is a 28‑residue antimicrobial peptide (AMP) belonging to the ranatuerin‑2 family of the frog skin active peptide (FSAP) class, originally identified in the skin secretion of the European moor frog Rana arvalis via HPLC‑nanoESI‑FTMS . The peptide contains a single disulfide bond within a C‑terminal ‘rana box’ (Cys‑23–Cys‑28) and carries a net charge of +2 at physiological pH . As a naturally occurring member of a family known for broad‑spectrum antibacterial activity, Ranatuerin‑2AVb serves as a valuable tool for structure‑activity relationship (SAR) studies, phylogenetic analyses, and the exploration of amphibian innate immunity .

1
Disulfide-bridged Rana box AMP

28-residue cationic peptide with a single Cys23–Cys28 disulfide constraint forming the Rana box motif.

2
Sequence-defined natural product

Isolated from Rana arvalis skin secretion; primary sequence confirmed by mass spectrometry.

3
Synthetic sourcing recommended

Synthetic procurement eliminates geographic population variability in peptide isoform yield.

Why Ranatuerin-2AVb Cannot Be Substituted


Within the ranatuerin‑2 family, seemingly minor sequence variations produce large quantitative differences in antimicrobial spectrum, potency, and hemolytic activity. For example, the minimum inhibitory concentration (MIC) against S. aureus ranges from 2 µM (ranatuerin‑2B) to >200 µM (ranatuerin‑2ARa), while anti‑Candida activity is generally low except for ranatuerin‑2B (MIC 35 µM) . Consequently, Ranatuerin‑2AVb, with its unique primary sequence and distinct physicochemical profile, cannot be treated as interchangeable with other ranatuerin‑2 peptides; direct substitution risks irreproducible biological outcomes .

!
Family potency divergence may shift activity

Ranatuerin-2 family MICs span >100-fold; an unverified analog may exhibit orders-of-magnitude lower potency.

!
Paralog selection changes charge and target profile

Co-expressed Ranatuerin-2AVa differs at 6 of 28 positions; charge and hydrophobicity shifts may alter target-organism preference.

!
Single-residue modifications can abolish activity

Related temporin-PMa loses activity upon loss of C-terminal amidation; even conservative substitutions may not transfer directly.

Ranatuerin-2AVb vs. Analogs


Sequence Divergence from Ranatuerin-2AVa

Ranatuerin‑2AVb differs from its closest homolog, Ranatuerin‑2AVa (isolated from the same frog species), by 9 out of 28 amino acid positions (67.9% identity). Key substitutions include M3→L3, M5→V5, L12→preserved, F16→L16, and I24→V24 . These changes lower the net charge from +3 (2AVa) to +2 (2AVb), reduce hydrophobicity from 0.532 to 0.471, and shift the isoelectric point from 9.24 to 8.82 . The Boman index decreases from −3.54 to −5.88, suggesting a lower propensity for non‑specific protein interactions .

Paralog divergence
Head-to-head
21.4% sequence divergence (6/28 positions); Δ net charge −1; Δ hydrophobicity −0.061; Ranatuerin-2AVa annotated anti-Gram-positive, 2AVb broad-spectrum.
Paralog identity determines charge and hydrophobicity; target-organism annotations may not transfer between these two paralogs.
Co-identified from R. arvalis Moscow-region skin secretion.
antimicrobial peptide sequence alignment physicochemical property comparison

Antimicrobial Potency in Ranatuerin-2 Family

Ranatuerin‑2AVb contains two methionine residues (Met‑3 and Met‑5), a feature absent in the closest homolog Ranatuerin‑2AVa (0 Met) and in the well‑characterized Ranatuerin‑2Cb (0 Met) . Methionine oxidation is a well‑known post‑translational modification that can attenuate antimicrobial activity; for instance, oxidation of Met residues in human β‑defensin‑1 reduces its antibacterial potency by >10‑fold . The presence of two oxidizable Met residues in Ranatuerin‑2AVb makes it a unique probe for studying the role of methionine in AMP structure‑function relationships and oxidative inactivation mechanisms.

Family potency range
Class-level
Family MIC E. coli 2–30 μM, S. aureus 2–>200 μM. Closest relative ranatuerin-2Ya MIC 50 μM (both species). 2AVb MIC not yet directly determined.
Based on charge and hydrophobicity alignment, 2AVb likely occupies mid-range potency; family extremes should not be assumed.
Direct MIC assays required for individual procurement validation.
methionine oxidation peptide stability oxidative modification

Rana Box vs. Linear Temporin Peptides

Ranatuerin‑2AVb exhibits an aliphatic index of 94.29, which is 28.67 units lower than the 122.96 of Ranatuerin‑2Cb, a broad‑spectrum peptide with MIC values of 2 µM (E. coli) and 40 µM (S. aureus) . Its hydrophobicity (0.471) is slightly higher than that of 2Cb (0.433), while its net charge is half (+2 vs. +4) . These physicochemical differences predict a narrower antimicrobial spectrum and lower membrane‑perturbing activity for 2AVb, consistent with the typical property‑activity correlations observed across the ranatuerin family .

Rana box vs linear AMP
Cross-study comparable
Cys23–Cys28 disulfide-bridged heptapeptide Rana box vs. linear, C-amidated temporin-like peptide rarv_10.1_19 from the same species.
Covalent constraint stabilizes a bent α-helical fold; linear temporin adopts extended amphipathic helix, supporting distinct membrane-interaction studies.
Structural topology may influence protease resistance and disruption kinetics.
aliphatic index peptide hydrophobicity structure‑activity relationship

Peptidome Variation Between R. arvalis Populations

The AlphaFold‑computed structure of Ranatuerin‑2AVb achieves a global pLDDT score of 84.44, with most residues falling in the ‘confident’ (70–90) or ‘very high’ (>90) confidence bins . This level of confidence is comparable to other ranatuerin‑2 family members, but the availability of a reliable in silico model for 2AVb, combined with its unique sequence features, makes it an attractive template for computational docking, molecular dynamics simulations, and rational peptide design campaigns .

Population peptidome variation
Supporting evidence
Moscow vs. Central Slovenian R. arvalis populations show distinct ranatuerin-2 isoform profiles; 2AVb presence and abundance are population-dependent.
Geographic origin directly affects natural-source peptide yield and isoform purity; synthetic sourcing provides sequence-defined material.
Exact fold-change in 2AVb abundance not quantified in published data.
AlphaFold pLDDT in silico screening peptide structure prediction

Explicit Gap: Absence of Quantitative Bioactivity Data

To date, no experimentally determined minimum inhibitory concentration (MIC), hemolytic activity (HC₅₀), or cytotoxicity data have been published for Ranatuerin‑2AVb. The DRAMP database explicitly records ‘No MICs found in DRAMP database’ and ‘No hemolysis information’ . The UniProt annotation lists ‘antibacterial activity’ only ‘by similarity’ . This data gap means that selection of Ranatuerin‑2AVb over characterized family members (e.g., Ranatuerin‑2Cb, MIC 2 µM against E. coli) cannot be justified on the basis of demonstrated potency; rather, the peptide is procured expressly for discovery‑phase research aimed at generating these missing datasets .

MIC hemolysis bioactivity gap research need

Ranatuerin-2AVb Applications


SAR Studies on Rana Box-Containing AMPs

Ranatuerin‑2AVb, with its unique dual‑methionine motif and a net charge of +2, serves as a distinct natural template for SAR campaigns. By systematically mutating Met‑3 and Met‑5 to leucine or valine (as found in Ranatuerin‑2AVa), researchers can quantify the contribution of methionine to antimicrobial potency, oxidative stability, and membrane selectivity . The validated synthetic route and commercial availability (purity ≥95%) ensure reproducible starting material for such studies.

Membrane Activity Comparison with Temporin Peptides

As a peptide uniquely identified in the European moor frog Rana arvalis, Ranatuerin‑2AVb provides a molecular marker for phylogenetic analyses within the Ranidae family. Comparative sequence analysis with Ranatuerin‑2AVa (same species) and Ranatuerin‑2Cb (North American R. clamitans) enables reconstruction of evolutionary divergence patterns among geographically isolated amphibian populations .

Phylogenetic Marker for Ranidae AMP Evolution

The AlphaFold‑predicted structure of Ranatuerin‑2AVb (global pLDDT 84.44) provides a reliable starting point for molecular dynamics simulations, docking studies against bacterial membrane mimetics, and virtual screening of synthetic analog libraries . Its moderate hydrophobicity (0.471) and low net charge make it a suitable baseline scaffold for designing peptides with improved therapeutic indices.

Synthesis Benchmark for Disulfide-Rich Peptides

With two methionine residues, Ranatuerin‑2AVb is the only known ranatuerin‑2 member that can be used to systematically study methionine oxidation effects on antimicrobial activity. Researchers can generate oxidized (Met‑sulfoxide) and native forms and compare their bactericidal kinetics and membrane‑binding affinities, generating data directly relevant to the formulation stability of peptide therapeutics .

Application
Selection Property
Validation Focus
Antimicrobial peptide SAR studies
Disulfide-constrained Rana box scaffold with defined paralog comparator
Charge/hydrophobicity contribution mapping across ranatuerin-2 paralogs
Membrane disruption mechanism studies
Covalent disulfide constraint versus linear amphipathic helix topology
Disruption kinetics and structural stability assays
Ranidae phylogenetics and peptidomics
Transcontinental ranatuerin-2 family distribution
Cladistic analysis of Eurasian vs. North American lineages
Disulfide-rich peptide synthesis optimization
Single-disulfide 28-residue model compound
Regioselective folding and SPPS scale-up evaluation
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